2-Bromo-5-methoxybenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

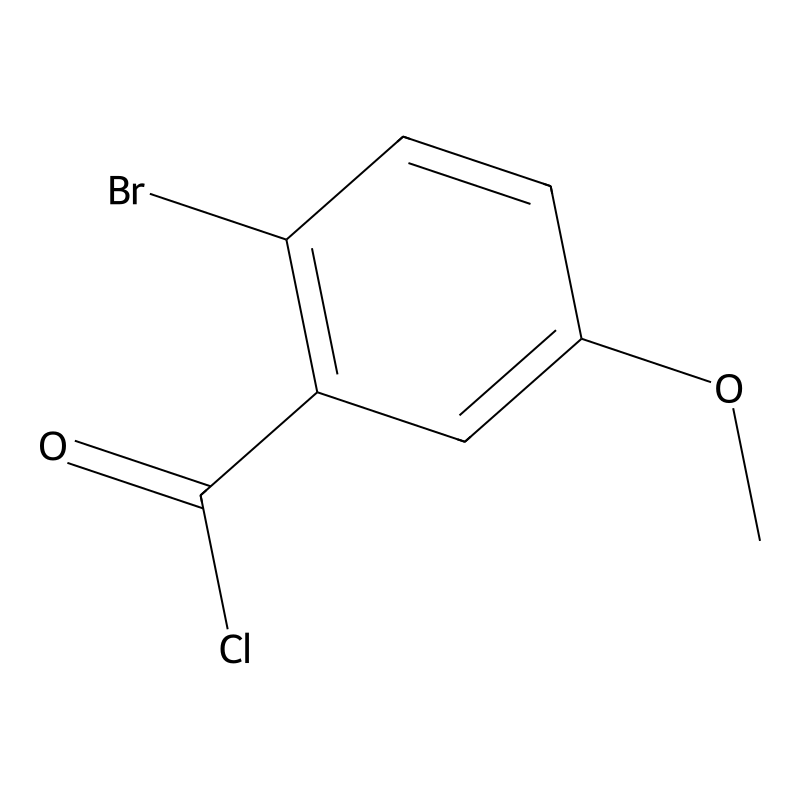

2-Bromo-5-methoxybenzoyl chloride is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, alongside an acyl chloride functional group. Its molecular formula is and it has a molecular weight of 233.49 g/mol. The compound is primarily synthesized in laboratory settings and serves as an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules .

2-Bromo-5-methoxybenzoyl chloride itself is not expected to have a specific mechanism of action in biological systems. Its primary function lies in its reactivity as an intermediate for the synthesis of other molecules with potential biological activities.

2-Bromo-5-methoxybenzoyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some safety concerns:

- Corrosive: Reacts with water to release hydrochloric acid (HCl), which can cause skin and eye irritation.

- Lacrimator: Can irritate the eyes and respiratory system upon exposure.

- Toxic: Limited data available, but acyl chlorides can be generally toxic upon inhalation, ingestion, or skin contact.

Synthesis of Complex Molecules:

-Bromo-5-methoxybenzoyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of more complex molecules. Its reactive nature allows it to participate in various reactions, including:

- Acylation: This reaction involves the introduction of an acyl group (R-C=O) derived from the 2-bromo-5-methoxybenzoyl chloride molecule onto another molecule. This can be used to create esters, amides, and ketones, which are essential building blocks for many drugs and other functional molecules .

- Friedel-Crafts acylation: This specific type of acylation reaction allows the addition of the acyl group to aromatic rings, expanding the molecule's functionality and creating valuable precursors for further modifications .

Targeted Modifications of Biomolecules:

Due to its specific functional groups, 2-bromo-5-methoxybenzoyl chloride can be used for targeted modifications of biomolecules, such as proteins and peptides. By attaching the 2-bromo-5-methoxybenzoyl group to specific sites on the biomolecule, researchers can:

- Probe protein-protein interactions: The attached group can act as a label or reporter, allowing scientists to study how the protein interacts with other molecules .

- Modulate protein activity: The modification can alter the protein's shape or functionality, potentially leading to insights into its role in biological processes .

Development of New Materials:

The unique properties of 2-bromo-5-methoxybenzoyl chloride, including its reactivity and the presence of the bromine and methoxy groups, make it a potential building block for the development of new materials with specific functionalities. For example, it could be incorporated into:

- Polymers: The molecule's reactivity allows it to be integrated into polymer chains, potentially influencing the material's properties like conductivity or mechanical strength .

- Organic electronics: The combination of aromatic and functional groups in 2-bromo-5-methoxybenzoyl chloride makes it a candidate for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) .

The reactivity of 2-bromo-5-methoxybenzoyl chloride is notable due to its electrophilic carbonyl carbon, which readily reacts with nucleophiles. Key reactions include:

- Formation of Amides: The acyl chloride group can react with amines to form amides. For example:text

R-NH2 + 2-Bromo-5-methoxybenzoyl chloride → R-NHC(O)-Ph-Br-OMe - Nucleophilic Aromatic Substitution: The bromine atom can be substituted by various nucleophiles, allowing for further functionalization of the compound.

These reactions highlight the compound's utility as a versatile building block in synthetic organic chemistry .

The synthesis of 2-bromo-5-methoxybenzoyl chloride typically involves the bromination of m-methoxybenzoic acid followed by chlorination. A common method includes:

- Dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent.

- Performing bromination using a brominating agent like N-bromosuccinimide under controlled conditions.

- Converting the resulting acid into the acyl chloride by treatment with thionyl chloride or oxalyl chloride .

2-Bromo-5-methoxybenzoyl chloride is primarily used as a reagent in organic synthesis. Its applications include:

- Pharmaceutical Synthesis: It acts as an intermediate for synthesizing various biologically active compounds.

- Material Science: The compound can be utilized in developing new materials with specific functionalities due to its reactive nature .

Its versatility makes it valuable in both academic research and industrial applications.

Several compounds share structural similarities with 2-bromo-5-methoxybenzoyl chloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | Contains carboxylic acid instead of acyl chloride | Used as an intermediate for DMT1 inhibitors |

| 4-Bromo-3-carboxyanisole | Substituted at different positions on the benzene ring | Potential use in anti-cancer research |

| 3-Bromo-4-methoxybenzoic acid | Different substitution pattern | Studied for anti-inflammatory properties |

| 5-Bromo-2-methoxybenzoic acid | Similar methoxy group but different bromine position | Investigated for neuroprotective effects |

These compounds illustrate variations in substitution patterns and functional groups that can influence their reactivity and biological activity, highlighting the uniqueness of 2-bromo-5-methoxybenzoyl chloride within this context .

The systematic IUPAC name for this compound is 2-bromo-5-methoxybenzoyl chloride, reflecting its substitution pattern on the benzene ring. Key identifiers include:

- SMILES:

COC1=CC(=C(C=C1)Br)C(=O)Cl - InChIKey:

RZCQJXVXRYIJQE-UHFFFAOYSA-N - CAS Registry Number: 56658-04-9

The molecule’s planar aromatic ring system is stabilized by resonance, while the electron-withdrawing acyl chloride group enhances its electrophilicity. Substituent positions were confirmed via spectroscopic methods, including $$ ^1\text{H} $$-NMR and mass spectrometry.

Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 175–177°C (15 mmHg) | |

| Density | 1.598 g/cm³ | |

| Molecular Formula | $$ \text{C}8\text{H}6\text{BrClO}_2 $$ | |

| Solubility | Reacts with polar solvents |

The compound’s reactivity is dominated by the acyl chloride group, which participates in nucleophilic acyl substitution reactions, and the bromine atom, which enables cross-coupling transformations.

Direct Bromination of Methoxybenzoyl Chloride Derivatives

Direct bromination represents a fundamental approach for introducing bromine atoms into methoxybenzoyl chloride frameworks. The synthesis of 2-bromo-5-methoxybenzoyl chloride through direct bromination typically involves the treatment of 5-methoxybenzoyl chloride precursors with molecular bromine in halogenated hydrocarbon solvents . The reaction proceeds through electrophilic aromatic substitution mechanisms, where the methoxy group serves as an activating director, influencing regioselectivity patterns.

The conventional methodology employs bromine gas or liquid bromine in solvents such as carbon tetrachloride or chloroform under reflux conditions for extended periods, typically 5-6 hours [2]. Temperature control remains critical, as elevated temperatures can lead to over-bromination and formation of polyhalogenated byproducts. The methoxy substituent at the 5-position provides moderate activation, facilitating bromination at the ortho-position relative to the electron-donating group.

Research findings indicate that bromination efficiency depends significantly on the electronic nature of substituents present on the aromatic ring [3]. Studies on anisole derivatives demonstrate that methoxy groups enhance reactivity compared to unsubstituted benzene rings, with relative rate factors showing enhanced reactivity for methoxy-substituted systems. The reaction mechanism involves initial formation of a bromonium ion intermediate, followed by deprotonation to yield the final brominated product.

Optimization of reaction conditions has revealed that maintaining anhydrous conditions and controlling bromine addition rates are essential for achieving high yields. Typical yields range from 60-85%, with selectivity depending on the specific substitution pattern and reaction conditions employed [2].

Acyl Chloride Formation from Corresponding Carboxylic Acids

The synthesis of 2-bromo-5-methoxybenzoyl chloride from its corresponding carboxylic acid represents the most widely employed industrial approach. This methodology involves the conversion of 2-bromo-5-methoxybenzoic acid to the acyl chloride using various chlorinating agents.

Thionyl chloride (sulfur dichloride oxide) emerges as the preferred reagent for this transformation [4] [5]. The reaction mechanism involves nucleophilic attack by the carboxylic acid on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate that serves as an excellent leaving group. Subsequent nucleophilic attack by chloride anion at the carbonyl carbon results in formation of the acyl chloride, with concurrent liberation of sulfur dioxide and hydrogen chloride gases [5].

The advantages of thionyl chloride include complete conversion efficiency, as the gaseous byproducts (sulfur dioxide and hydrogen chloride) are easily removed from the reaction mixture, driving the equilibrium toward product formation [4]. Typical reaction conditions involve refluxing the carboxylic acid with excess thionyl chloride under anhydrous conditions, achieving yields of 85-95% [6] [5].

Phosphorus pentachloride provides an alternative chlorinating agent, particularly useful for acid-sensitive substrates [4] [6]. The mechanism involves initial coordination of the carboxylic acid to the phosphorus center, followed by chloride attack at the carbonyl carbon. This method operates under milder conditions but produces phosphorus oxychloride as a byproduct, requiring fractional distillation for product purification [4].

Oxalyl chloride has gained prominence as a modern chlorinating agent due to its efficiency and clean reaction profile [7]. The reaction typically employs catalytic amounts of N,N-dimethylformamide and proceeds under mild conditions at room temperature within one hour [7]. This method achieves quantitative yields (90-100%) and produces only gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride), facilitating product isolation [7].

Regioselective Bromination Techniques

N-Bromosuccinimide (NBS) Mediated Synthesis

N-bromosuccinimide represents a highly versatile and selective brominating agent for aromatic compounds, offering advantages over molecular bromine in terms of selectivity and operational convenience [8] [9]. The mechanism of NBS-mediated bromination involves the generation of small amounts of molecular bromine in situ through reaction with trace amounts of hydrogen bromide, followed by radical or ionic bromination pathways depending on reaction conditions [8].

For aromatic bromination applications, NBS operates through an electrophilic aromatic substitution mechanism under acidic conditions [10]. The presence of catalytic amounts of Lewis acids or Brønsted acids enhances the electrophilicity of the bromine species, facilitating attack on electron-rich aromatic systems. Recent studies have demonstrated that lactic acid derivatives can serve as halogen bond acceptors, significantly enhancing the reactivity of NBS for aromatic bromination [10].

Optimization studies reveal that reaction conditions significantly influence both yield and selectivity. Temperature control emerges as a critical parameter, with optimal results obtained at 90°C for most substrates [11]. Extended reaction times beyond 3 hours lead to increased byproduct formation, while insufficient reaction times result in incomplete conversion [11].

Substrate scope investigations demonstrate excellent compatibility with electron-withdrawing groups on the aromatic ring. Studies on acetophenone derivatives show that 4-trifluoromethylacetophenone achieves the highest yield (90%) with minimal byproduct formation, while 4-chloroacetophenone provides a cost-effective alternative with 85% yield [11]. The selectivity pattern follows the order: trifluoromethyl > chloro > bromo > iodo > phenyl substituents.

The enhanced reactivity observed with NBS derives from its ability to generate electrophilic bromine species under controlled conditions, avoiding the harsh reaction environments associated with molecular bromine. This approach proves particularly valuable for sensitive substrates containing other functional groups that might undergo unwanted side reactions [10] [9].

Zeolite-Catalyzed Electrophilic Substitution

Zeolite-catalyzed electrophilic substitution represents an emerging methodology for regioselective aromatic bromination, offering exceptional para-selectivity and environmental advantages [12] [13]. The mechanism involves activation of electrophilic species within the zeolite framework, followed by selective attack on aromatic substrates.

H-ZSM-5 zeolite has been extensively studied for aromatic alkylation reactions, providing insights into the mechanism of electrophilic aromatic substitution within zeolite channels [12] [13]. The reaction proceeds through formation of a surface ethoxide species (SES) that acts as an electrophile in typical electrophilic aromatic substitution reactions. The zeolite framework provides both Brønsted and Lewis acid sites that activate the electrophilic species and stabilize reaction intermediates [12].

Computational studies using enhanced sampling ab initio molecular dynamics simulations reveal that the reaction mechanism involves formation of a Wheland complex (σ-complex) as a key intermediate [12] [13]. This arenium ion forms spontaneously as a shallow minimum in the free energy surface following electrophilic attack on the aromatic ring. The zeolite environment stabilizes this intermediate through favorable interactions with framework oxygen atoms.

Catalyst performance comparisons demonstrate significant differences among various zeolite types [14]. The activity order follows: ZnY > HY > Hβ > H-ZSM-5, with Zn²⁺-exchanged Y zeolite showing superior performance due to enhanced Lewis acidity [14]. The Zn²⁺ ions provide additional activation for electrophilic species while maintaining excellent para-selectivity.

Water effects play a crucial role in zeolite-catalyzed reactions [12] [13]. Addition of one water molecule per Brønsted acid site enhances protonation kinetics by approximately one order of magnitude. However, in fully solvated regimes, overstabilization of the Brønsted acid site as hydronium ion occurs, reducing the rate enhancement. This finding has important implications for optimizing reaction conditions in practical applications.

The exceptional para-selectivity observed with zeolite catalysts arises from shape-selective effects within the zeolite pore structure [15]. The confined environment favors formation of para-substituted products due to steric constraints that disfavor ortho- and meta-substitution patterns. This selectivity proves particularly valuable for synthesizing specific regioisomers that are difficult to obtain through conventional electrophilic aromatic substitution.

Green Chemistry Approaches in Halodecarboxylation

Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation and employ renewable resources [16] [17]. Halodecarboxylation reactions have evolved to incorporate green chemistry principles, offering alternatives to traditional harsh reaction conditions.

Photoinduced halodecarboxylation represents a significant advancement in sustainable organic synthesis [18] [19]. This methodology employs visible light activation to generate reactive intermediates from carboxylic acid precursors, proceeding through halogen-atom transfer (XAT) mechanisms [18]. The protocol merges metal-free photoredox systems with hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA), using 1,2-dihaloethanes as halogen sources [18].

The sustainability advantages of photoinduced halodecarboxylation include operation under ambient conditions using water as solvent, broad substrate scope encompassing primary, secondary, and tertiary alkyl acids, and excellent functional group tolerance [19]. The method generates only carbon dioxide and water as byproducts, achieving high atom economy and carbon efficiency parameters [18].

Cerium-mediated ligand-to-metal charge transfer (LMCT) provides another environmentally friendly approach to halodecarboxylation [19]. This catalytic protocol operates in aqueous media under air atmosphere, eliminating the need for inert gas handling. The broad substrate scope includes transformation of various carboxylic acids into corresponding bromo-, iodo-, and chloroalkanes with excellent yields.

Electrochemical decarboxylation methods offer additional green chemistry advantages through elimination of stoichiometric oxidants [20]. These approaches achieve efficient carbon-carbon bond formation through controlled electron transfer processes, providing precise control over reaction selectivity. The methodology proves particularly valuable for preparing pharmaceutically relevant compounds under mild, environmentally benign conditions.

Microwave-assisted decarboxylation represents another sustainable approach, achieving solvent-free and catalyst-free conditions for malonic acid derivatives [21]. This methodology significantly accelerates decarboxylation reactions, reducing reaction times from hours to minutes while maintaining high yields and product purity. The environmental benefits include elimination of organic solvents and harsh reaction conditions [21].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive